Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, along with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzo[d]isothiazole with methyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-methylbenzo[d]isothiazole 1,1-dioxide: A structurally similar compound with potential biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
Methyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide is unique due to its specific substitution pattern and the presence of the carboxylate ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H9NO4S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
methyl 5-methyl-1,1-dioxo-1,2-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C10H9NO4S/c1-6-3-4-8-7(5-6)9(10(12)15-2)11-16(8,13)14/h3-5H,1-2H3 |
InChI Key |
WUAQLMSJNOUHCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C2C(=O)OC |
Origin of Product |
United States |
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